molecular formula C11H14ClNO3S B8452959 3-(3-Methoxypyrrolidin-1-yl)benzenesulfonyl chloride CAS No. 947498-85-3

3-(3-Methoxypyrrolidin-1-yl)benzenesulfonyl chloride

Cat. No. B8452959
CAS RN: 947498-85-3
M. Wt: 275.75 g/mol
InChI Key: NEDNODJSBGNBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxypyrrolidin-1-yl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C11H14ClNO3S and its molecular weight is 275.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxypyrrolidin-1-yl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxypyrrolidin-1-yl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

947498-85-3

Product Name

3-(3-Methoxypyrrolidin-1-yl)benzenesulfonyl chloride

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

3-(3-methoxypyrrolidin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO3S/c1-16-10-5-6-13(8-10)9-3-2-4-11(7-9)17(12,14)15/h2-4,7,10H,5-6,8H2,1H3

InChI Key

NEDNODJSBGNBIL-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL round bottom flask was placed a solution of lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate (12 g, 29.15 mmol) in dichloromethane (100 mL). To the above was added NCS (4.48 g, 33.56 mmol) in several batches, while cooling to a temperature of 0° C. over a time period of 10 minutes. The resulting solution was allowed to react, with stirring, for 15 minutes while the temperature was maintained at 0° C. in a bath of H2O/ice, then the ice bath was removed and the solution was allowed to react for an additional 25 minutes at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether 5=1:1). The resulting mixture was washed 2 times with 50 mL of NaHSO3 and 2 times with 50 mL of brine. The mixture was dried over Na2SO4 and concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 2:3 ethyl acetate/petroleum ether solvent system. This resulted in 6.6 g (82.5%) of 3-(3-methoxypyrrolidin-1-yl)benzene-1-sulfonyl chloride as yellow oil.
Name
lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
4.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.